Geraniin

Catalog No.
S593958
CAS No.
M.F
C41H28O27
M. Wt
952.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geraniin

Product Name

Geraniin

IUPAC Name

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C41H28O27

Molecular Weight

952.6 g/mol

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1

InChI Key

JQQBXPCJFAKSPG-SVYIMCMUSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Synonyms

Geraniin

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Geraniin is a naturally occurring compound classified as a dehydroellagitannin, primarily found in various plants such as Geranium thunbergii and the rind of Nephelium lappaceum (rambutan). With a molecular weight of approximately 952.64 g/mol, geraniin is notable for its complex structure, which includes one hexahydroxydiphenic acid unit, one modified hexahydroxydiphenic acid unit (dehydrohexahydroxydiphenic acid), and one gallic acid unit linked to a glucose molecule . This compound is recognized for its significant antioxidant properties and potential health benefits, making it a subject of extensive research in pharmacology and nutrition.

The mechanism of action for Geraniin's various biological effects is an active area of research. Here are some proposed mechanisms:

  • Anti-cancer activity: Studies suggest Geraniin may induce apoptosis (programmed cell death) in cancer cells by inactivating the PI3K/Akt/mTOR signaling pathway [].
  • Anti-viral activity: Geraniin might inhibit the replication of viruses like herpes simplex virus and dengue virus by binding to their envelope proteins [, ].
  • Anti-inflammatory activity: Geraniin may suppress the production of inflammatory mediators like TNF-alpha.

These mechanisms require further investigation to fully understand Geraniin's potential health benefits.

There is limited information on the safety profile of Geraniin.

  • Since it's a naturally occurring compound, it's generally considered safe for consumption in the amounts typically found in food sources.
  • However, concentrated Geraniin supplements might have unknown side effects, and further research is needed to determine safe dosages and potential interactions with medications.

Antibacterial Activity:

Studies have shown geraniin possesses antibacterial properties against various bacteria, including Staphylococcus aureus and Xanthomonas campestris pv. vitians. It is believed to disrupt the bacterial cell membrane and inhibit their growth.

Antiviral Potential:

Research suggests geraniin exhibits antiviral activity against certain viruses, including dengue virus type 2 and human enterovirus 71. It is hypothesized to work by binding to the virus and hindering its attachment to host cells, thereby preventing replication.

Antioxidant Properties:

Geraniin demonstrates significant antioxidant activity, potentially protecting cells from damage caused by free radicals. This property might contribute to its potential benefits in various health conditions associated with oxidative stress.

Potential in Metabolic Health:

Studies suggest geraniin may play a role in improving metabolic health. It has been shown to lower blood sugar levels and improve insulin sensitivity in animal models fed a high-fat diet. However, further research is needed to confirm these findings in humans.

Other Investigated Applications:

Geraniin is also being explored for its potential benefits in various other areas, including:

  • Anti-inflammatory effects: Geraniin may help reduce inflammation, potentially offering benefits in conditions like arthritis and inflammatory bowel disease.
  • Bone health: Studies suggest geraniin might promote bone formation and protect against bone loss.
  • Neuroprotection: Geraniin may have neuroprotective properties, potentially benefiting brain health and protecting against neurodegenerative diseases.

Geraniin undergoes hydrolysis when exposed to hot water or weak acids/bases, resulting in several metabolites, including corilagin, ellagic acid, and gallic acid . The hydrolysis process alters its chemical structure and can affect its biological activity. Additionally, geraniin can be transformed into chebulagic acid through a glutathione-mediated reaction .

Geraniin exhibits a wide range of biological activities:

  • Antioxidant Activity: It demonstrates significant antioxidant properties, which can protect cells from oxidative stress .
  • Anticancer Properties: Studies have shown that geraniin can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway and up-regulating Fas ligand expression .
  • Immunomodulatory Effects: It has been reported to inhibit tumor necrosis factor-alpha and nuclear factor kappa-light-chain-enhancer of activated B cells in ovarian cancer cells, suggesting potential therapeutic applications in inflammatory diseases .
  • Antiviral Activity: Geraniin has shown efficacy against various viruses, including human enterovirus 71 and dengue virus, by disrupting viral protein interactions .

The synthesis of geraniin typically involves extraction from plant sources. Common methods include:

  • Conventional Extraction: This involves decoction or solvent extraction using ethanol, methanol, or aqueous mixtures. The plant materials are often pre-treated to remove lipophilic impurities before extraction .
  • Microwave-Assisted Extraction (MAE): A modern technique that enhances yield and reduces extraction time by applying microwave energy to facilitate the release of active compounds from plant tissues .
  • Chemical Synthesis: Although less common, synthetic pathways have been explored for producing geraniin and its derivatives through

Geraniin's diverse biological activities make it suitable for various applications:

  • Pharmaceuticals: Its anticancer and anti-inflammatory properties position it as a candidate for drug development.
  • Functional Foods: Due to its antioxidant effects, geraniin is being investigated as an ingredient in health supplements and functional foods .
  • Cosmetics: Its skin-protective properties suggest potential use in cosmetic formulations aimed at reducing oxidative damage.

Research has focused on understanding how geraniin interacts with biological systems:

  • Protein Binding: Geraniin has been shown to bind effectively to viral proteins such as the dengue virus envelope protein, inhibiting viral entry into host cells .
  • Metabolite Interaction: Studies indicate that geraniin and its metabolites interact with cellular pathways involved in apoptosis and inflammation, enhancing their therapeutic potential .

Geraniin shares structural similarities with other ellagitannins, but its unique properties set it apart. Here are some similar compounds:

CompoundSourceKey Activities
CorilaginVarious plantsAntioxidant, anticancer
Chebulagic AcidTerminalia chebulaAntioxidant, anti-inflammatory
Ellagic AcidPomegranates, berriesAntioxidant, antiviral
PunicalaginPomegranatesAntioxidant, cardioprotective
CastalaginVarious plantsAntioxidant, antimicrobial

Geraniin is distinguished by its potent immunomodulatory effects and specific binding affinities that enhance its therapeutic applications compared to these similar compounds .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

14

Exact Mass

952.08179561 g/mol

Monoisotopic Mass

952.08179561 g/mol

Heavy Atom Count

68

Appearance

Yellow powder

Wikipedia

Geraniin

Dates

Modify: 2023-08-15

Explore Compound Types